molecular formula C11H12NNaO5S B1439789 Sodium 8-ethoxyquinoline-5-sulfonate hydrate CAS No. 80789-76-0

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Cat. No.: B1439789
CAS No.: 80789-76-0
M. Wt: 293.27 g/mol
InChI Key: BSVDXMZRSQZXAH-UHFFFAOYSA-M
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Description

Historical Context and Discovery

The development of sodium 8-ethoxyquinoline-5-sulfonate hydrate traces its origins to early 20th-century investigations into quinoline derivatives. While 8-hydroxyquinoline was first synthesized in 1880 through decarboxylation of oxycinchoninic acid, the ethoxy-substituted variant emerged later as part of efforts to modulate solubility and chelation properties. The sulfonation of quinoline derivatives gained prominence in the 1930s, with methods such as radiation-assisted sulfonation (e.g., cobalt-60 irradiation of quinoline in fuming sulfuric acid) paving the way for functionalized analogs.

This compound's specific development likely arose from mid-20th century pharmaceutical research seeking UV-absorbing agents, as evidenced by its subsequent application in ophthalmic formulations. The sodium salt formulation represents a strategic modification to enhance aqueous solubility compared to the parent 8-ethoxyquinoline-5-sulfonic acid.

Nomenclature and Chemical Identity

Systematic Name :
this compound

Key Identifiers :

Property Value Source Reference
CAS Registry Number 7246-07-3 (hydrate)
Molecular Formula C₁₁H₁₀NNaO₄S·xH₂O
Molecular Weight 275.25 g/mol (anhydrous basis)
IUPAC Name Sodium 8-ethoxyquinoline-5-sulfonate

Structural Features :

  • Quinoline backbone with ethoxy (-OCH₂CH₃) at C8
  • Sulfonate (-SO₃⁻) group at C5
  • Sodium counterion and variable hydration state

The SMILES representation (CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na]) confirms the regiospecific substitution pattern. X-ray crystallography studies of analogous quinoline sulfonates reveal planar aromatic systems with sulfonate groups adopting equatorial orientations relative to the heterocyclic plane.

Structural Classification within Quinoline Derivatives

This compound belongs to three distinct structural subclasses:

Table 1 : Comparative Analysis of Quinoline Derivatives

Feature 8-Hydroxyquinoline Ethoxyquin Target Compound
C5 Substituent -H -H -SO₃⁻Na⁺
C8 Substituent -OH -OCH₂CH₃ -OCH₂CH₃
Water Solubility Low (0.1 g/L) Insoluble High (>200 mM)
Primary Applications Metal chelation Antioxidant Photobase studies

The sulfonate group confers exceptional hydrophilicity, distinguishing it from lipophilic analogs like ethoxyquin (logP ≈ 3.5 vs. -1.2 for sodium 8-ethoxyquinoline-5-sulfonate). This modification enables applications requiring aqueous phase reactivity, such as:

  • Excited-state proton transfer studies in biological systems
  • Fluorescent metal ion detection in environmental samples

Significance in Analytical and Research Applications

Photophysical Properties

The compound exhibits unique photoinduced behavior:

  • Ground-state pKa : 9.85 ± 0.1
  • Excited-state pKa : 0.75 ± 0.3
  • Dual fluorescence emission at 410 nm (AQ⁻) and 500 nm (HAQ)

Table 2 : Key Spectral Parameters

Parameter Value (H₂O) Value (D₂O)
λabs max 337-341 nm 339-343 nm
ε (L·mol⁻¹·cm⁻¹) 8,200 ± 300 7,900 ± 250
Φfluor 0.58 ± 0.03 0.49 ± 0.04

These properties enable its use as:

  • Photobase Catalyst : Undergoes reversible proton uptake with kPU1 = 2.5 ns⁻¹ in H₂O
  • UVB Absorber : Effective attenuation of 280-320 nm radiation
  • Fluorescent Probe : Selective detection of Al³⁺ and Fe³⁺ via chelation-enhanced fluorescence

Material Science Applications

Recent studies demonstrate utility in:

  • OLED precursor synthesis via sulfonate-amine cross-coupling
  • Hydrogel-based sensors (detection limit 0.1 μM for Cu²⁺)
  • Photodynamic therapy agents through singlet oxygen generation

Properties

IUPAC Name

sodium;8-ethoxyquinoline-5-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVDXMZRSQZXAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 8-Ethoxyquinoline

The fundamental step in synthesizing Sodium 8-ethoxyquinoline-5-sulfonate hydrate is the sulfonation of 8-ethoxyquinoline. This reaction introduces the sulfonate group selectively at the 5-position of the quinoline ring.

  • Sulfonating Agents:

    • Concentrated sulfuric acid (H₂SO₄)
    • Chlorosulfonic acid (ClSO₃H)
  • Reaction Conditions:

    • Controlled temperature environment to avoid over-sulfonation or side reactions.
    • Typically, the reaction is carried out by slowly adding 8-ethoxyquinoline to the sulfonating agent under stirring.
    • Heating may be applied to facilitate the reaction, often maintaining temperatures in the range of 50–80°C depending on scale and reagent concentration.
  • Mechanism:
    The electrophilic substitution reaction occurs at the 5-position due to electronic and steric factors, producing the sulfonyl chloride intermediate when chlorosulfonic acid is used. This intermediate is subsequently hydrolyzed to the sulfonic acid form during work-up.

Neutralization and Formation of Sodium Salt

After sulfonation, the reaction mixture is neutralized to convert the sulfonic acid to its sodium salt form:

  • Neutralizing Agent:

    • Sodium hydroxide (NaOH) solution is added carefully to the acidic reaction mixture.
  • Process:

    • The pH is adjusted to neutral or slightly basic to precipitate or crystallize the sodium salt.
    • This step also ensures the formation of the hydrate form by controlled addition of water during or after neutralization.

Isolation and Purification

The final product is isolated and purified to achieve high purity (≥98%), which is critical for its applications:

  • Crystallization:

    • The sodium salt is crystallized from aqueous or aqueous-alcoholic solutions (e.g., ethanol-water mixtures).
    • Slow cooling or seeding techniques are used to obtain well-defined crystalline hydrate.
  • Drying:

    • The hydrate form is preserved by drying under controlled humidity and temperature conditions to avoid loss of water of hydration.
  • Purity Verification:

    • High-performance liquid chromatography (HPLC) and melting point analysis are standard methods to confirm purity.
    • Ion-exchange chromatography may be employed to remove ionic impurities.

Industrial Scale Production

In industrial settings, the synthesis follows the same principles but is scaled up with precise control over reaction parameters:

  • Reactor Design:

    • Large-scale sulfonation reactors with temperature and stirring control.
    • Continuous or batch processing depending on production requirements.
  • Process Optimization:

    • Reaction time, temperature, and reagent ratios are optimized to maximize yield and minimize by-products.
    • Automated pH control during neutralization ensures consistent product quality.

Summary of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
Sulfonation 8-Ethoxyquinoline + H₂SO₄ or ClSO₃H, 50–80°C Introduce sulfonate group at quinoline 5-position
Hydrolysis (if ClSO₃H used) Water or aqueous medium Convert sulfonyl chloride intermediate to sulfonic acid hydrate
Neutralization Sodium hydroxide (NaOH) Form sodium salt of sulfonic acid
Crystallization Ethanol-water or aqueous solution Isolate pure crystalline hydrate form
Drying Controlled temperature and humidity Preserve hydrate and remove residual solvents

Research Findings and Analytical Data

Comparative Notes on Preparation Variants

Preparation Aspect Sulfuric Acid Route Chlorosulfonic Acid Route
Reaction Intermediate Direct sulfonation to sulfonic acid Formation of sulfonyl chloride intermediate
Reaction Control Requires precise temperature control Requires careful hydrolysis step
Purification Complexity Simpler, fewer steps Additional hydrolysis and purification needed
Industrial Preference Common due to simplicity Used when higher selectivity is needed

Chemical Reactions Analysis

Types of Reactions

Sodium 8-ethoxyquinoline-5-sulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Fluorescent Probe for Metal Ion Detection

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is primarily utilized as a fluorescent probe for detecting metal ions. Its ability to form complexes with various metal ions enhances the sensitivity and specificity of analytical methods. For instance, it has been effectively used to detect lead and cadmium ions in water samples, providing a reliable method for environmental monitoring .

Table 1: Sensitivity of this compound in Metal Ion Detection

Metal IonDetection Limit (µM)Method Used
Lead0.1Fluorescence Spectroscopy
Cadmium0.05Fluorescence Spectroscopy
Copper0.2UV-Vis Spectrophotometry

Pharmaceutical Development

Enhancing Drug Solubility and Bioavailability

In pharmaceutical formulations, this compound is employed to improve the solubility and bioavailability of active pharmaceutical ingredients. It acts as a solubilizing agent, facilitating the absorption of drugs in biological systems .

Case Study: Formulation of Anticancer Drugs

A study demonstrated the effectiveness of this compound in enhancing the solubility of poorly soluble anticancer drugs, leading to improved therapeutic outcomes in preclinical models . The compound's incorporation into drug formulations resulted in a significant increase in plasma concentrations compared to formulations without it.

Environmental Monitoring

Detection of Pollutants

This compound plays a crucial role in environmental monitoring by aiding in the detection of pollutants in water samples. Its high sensitivity allows for the assessment of environmental health by identifying harmful substances at low concentrations .

Table 2: Applications in Environmental Monitoring

PollutantDetection MethodLimit of Detection (µg/L)
Heavy MetalsFluorescent Probing1
Organic ContaminantsHPLC0.5

Biological Research

Studying Cellular Processes

This compound is utilized in biological research for studying cellular processes, particularly the role of metal ions in biological systems. It has been shown to affect cellular pathways influenced by metal ion concentrations, thereby providing insights into various physiological and pathological conditions .

Case Study: Role in Neurobiology

Research has indicated that this compound can modulate neuronal responses to metal ions, offering potential therapeutic avenues for neurodegenerative diseases where metal ion dysregulation is implicated .

Material Science

Development of Advanced Materials

In material science, this compound is applied in developing advanced materials such as coatings and sensors. Its unique chemical properties enable the creation of materials with enhanced functionalities, such as increased durability and sensitivity to environmental changes .

Table 3: Material Science Applications

ApplicationMaterial TypeKey Properties
CoatingsProtective CoatingsEnhanced corrosion resistance
SensorsChemical SensorsHigh sensitivity to pollutants

Mechanism of Action

The mechanism of action of Sodium 8-ethoxyquinoline-5-sulfonate hydrate involves its ability to chelate metal ions. The quinoline ring system provides a planar structure that can coordinate with metal ions, while the sulfonate group enhances solubility in aqueous solutions. This chelation ability makes it useful in various analytical and biological applications .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Sodium 8-ethoxyquinoline-5-sulfonate hydrate 7246-07-3 C₁₁H₁₀NNaO₄S 275.26 8-ethoxy, 5-sulfonate, sodium salt
8-Hydroxyquinoline-5-sulfonic acid hydrate 283158-18-9 C₉H₉NO₅S 243.24 8-hydroxy, 5-sulfonic acid, hydrate
8-Hydroxy-7-iodoquinoline-5-sulfonic acid 547-91-1 C₉H₆INO₄S 351.12 8-hydroxy, 7-iodo, 5-sulfonic acid
8-Ethoxyquinoline-5-sulfonic acid 15301-40-3 C₁₁H₁₁NO₄S 253.27 (anhydrous) 8-ethoxy, 5-sulfonic acid

Structural Insights :

  • Ethoxy vs.
  • Sulfonate vs. Sulfonic Acid : The sodium sulfonate salt form enhances water solubility compared to the free sulfonic acid .
  • Iodo Substitution: The 7-iodo group in 8-hydroxy-7-iodoquinoline-5-sulfonic acid introduces steric bulk and may influence metal-binding affinity .

Physical and Chemical Properties

Property This compound 8-Hydroxyquinoline-5-sulfonic Acid Hydrate 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid
Solubility Likely water-soluble (sodium salt) Soluble in water Poor water solubility (log₁₀ws = -2.20)
logP (Predicted) Higher (ethoxy group increases lipophilicity) Lower (hydroxy group enhances polarity) 1.792 (Crippen method)
Melting Point >280°C Not explicitly reported Not explicitly reported
Stability Stable if stored properly May oxidize due to phenolic -OH group Sensitive to light (iodine substitution)

Key Observations :

  • The sodium salt form of 8-ethoxyquinoline-5-sulfonate ensures better stability and handling compared to the free acid or iodinated derivatives .
  • The 7-iodo derivative’s poor water solubility limits its utility in aqueous systems but may enhance selectivity in hydrophobic environments .

Biological Activity

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential applications in pharmaceutical development.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their roles in medicinal chemistry due to their potential as lead compounds in drug development. The 8-hydroxyquinoline (8-HQ) nucleus is particularly notable for its ability to form various derivatives that exhibit significant pharmacological properties, including antimicrobial, anticancer, and antiviral effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of 8-HQ can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain derivatives exhibit MIC values as low as 1×1061\times 10^{-6} mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus. These values suggest potent antibacterial activity .
  • Inhibition Zones : In vitro assays have reported inhibition zones ranging from 22 mm to 25 mm against Pseudomonas aeruginosa and Klebsiella pneumoniae, respectively .
PathogenInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus241×1051\times 10^{-5}
Escherichia coli231×1061\times 10^{-6}
Pseudomonas aeruginosa221×1061\times 10^{-6}
Klebsiella pneumoniae251×1051\times 10^{-5}

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives can induce apoptosis in cancer cell lines:

  • Cell Lines Tested : Studies have evaluated the compound's effects on various human cancer cell lines, including liver (Huh7) and lung (Eca109) cancer cells.
  • Cytotoxicity : The compound exhibited IC50 values of approximately 16.54 μmol/L towards Eca109 and 5.27 μmol/L towards Huh7 cells, indicating significant cytotoxic effects against these cancer types .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential antiviral activity:

  • Mechanism of Action : The compound appears to inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes.
  • Research Findings : Some derivatives have demonstrated higher inhibition rates against viruses like H5N1, with low cytotoxicity observed in cell cultures .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Study on Antimicrobial Activity : A study published in MDPI highlighted that various synthetic strategies led to compounds with enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Studies : Research conducted on different quinoline derivatives indicated that structural modifications could significantly enhance their anticancer efficacy while reducing toxicity .
  • Antiviral Potential : Investigations into the antiviral properties of these compounds have suggested a promising avenue for developing treatments for viral infections, particularly in the context of emerging viral threats like COVID-19 .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 8-ethoxyquinoline-5-sulfonate hydrate, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via sulfonation of 8-ethoxyquinoline using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Hydration occurs during crystallization. Key parameters include temperature control (40–60°C for sulfonation) and pH adjustment (neutral to slightly alkaline) .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and Fourier-transform infrared spectroscopy (FTIR; sulfonate S=O stretch at ~1050–1200 cm1^{-1}). Elemental analysis should align with theoretical values (C: 48.01%, H: 3.66%, N: 5.09%) .

Q. How does solubility vary for this compound in different solvents, and what experimental conditions optimize dissolution?

  • Solubility Profile : The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic sulfonate group. Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and negligible solubility in non-polar solvents (e.g., hexane).
  • Optimization : For aqueous solutions, use deionized water with mild heating (≤50°C). For organic solvents, pre-dry the compound to avoid hydrate interference. Conduct turbidimetric titration to determine saturation points .

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

  • Storage : Store in airtight containers under desiccation (relative humidity <30%) at 4°C. Protect from light to prevent photodegradation of the quinoline moiety.
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months). Track changes via HPLC purity assays and mass loss on drying (LOD). Degradation products may include 8-ethoxyquinoline and sulfonic acid derivatives .

Advanced Research Questions

Q. How does this compound influence hydrate formation kinetics in gas storage applications?

  • Kinetic Role : Analogous to sodium dodecyl sulfate (SDS), this compound may act as a kinetic hydrate promoter (KHP) by reducing interfacial tension at gas-water interfaces. Design experiments using a high-pressure reactor with methane/ethane gas. Monitor hydrate nucleation time and growth rate via pressure-temperature decay analysis.
  • Data Interpretation : Compare induction times and water-to-hydrate conversion rates with/without the compound. Use the Chen-Guo model to correlate promoter concentration with hydrate formation efficiency .

Q. What thermodynamic effects does this compound exhibit in hydrate phase equilibria?

  • Thermodynamic Impact : Unlike thermodynamic promoters (e.g., tetrahydrofuran), sulfonate salts typically exert minimal shifts in equilibrium pressure-temperature conditions. Conduct phase equilibria experiments in a sapphire cell with controlled cooling rates (0.1–1°C/min). Measure dissociation pressures using the isochoric method.
  • Modeling : Apply the van der Waals-Platteeuw model to quantify activity coefficients in the aqueous phase. Validate predictions against experimental data .

Q. What are the potential environmental risks of this compound, and how can biodegradability be assessed?

  • Ecotoxicology : The compound’s quinoline backbone poses risks to aquatic organisms. Perform Daphnia magna acute toxicity tests (48-h EC50_{50}) and algal growth inhibition assays.
  • Biodegradability : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD). For advanced degradation analysis, employ LC-MS to identify breakdown intermediates (e.g., hydroxylated quinoline derivatives) .

Q. How does this compound interact with biomolecules, such as plasma proteins or enzymes?

  • Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Ka_a) and stoichiometry. Monitor conformational changes via circular dichroism (CD) spectroscopy.
  • Enzyme Inhibition : Test protease inhibition using a colorimetric assay (e.g., casein hydrolysis). Compare IC50_{50} values with EDTA or other chelators, as sulfonates may act as metal-chelating agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 8-ethoxyquinoline-5-sulfonate hydrate
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Sodium 8-ethoxyquinoline-5-sulfonate hydrate

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